Cas no 406926-27-0 (N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylbenzamide)

N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylbenzamide
- N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide
- Benzamide, N-[3-(2-benzothiazolyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-
- AKOS001028204
- ZINC03208208
- VU0488275-1
- Oprea1_137613
- Z28330448
- 406926-27-0
- N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
- F0289-0008
-
- Inchi: 1S/C22H18N2OS2/c25-20(14-8-2-1-3-9-14)24-22-19(15-10-4-6-12-17(15)26-22)21-23-16-11-5-7-13-18(16)27-21/h1-3,5,7-9,11,13H,4,6,10,12H2,(H,24,25)
- InChI Key: NQRICFDNOXNSBW-UHFFFAOYSA-N
- SMILES: C(NC1SC2CCCCC=2C=1C1=NC2=CC=CC=C2S1)(=O)C1=CC=CC=C1
Computed Properties
- Exact Mass: 390.08605555g/mol
- Monoisotopic Mass: 390.08605555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 3
- Complexity: 538
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.1
- Topological Polar Surface Area: 98.5Ų
Experimental Properties
- Density: 1.362±0.06 g/cm3(Predicted)
- pka: 12.57±0.20(Predicted)
N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0289-0008-15mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
406926-27-0 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F0289-0008-5μmol |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
406926-27-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F0289-0008-2μmol |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
406926-27-0 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F0289-0008-25mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
406926-27-0 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F0289-0008-30mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
406926-27-0 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F0289-0008-2mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
406926-27-0 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F0289-0008-75mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
406926-27-0 | 90%+ | 75mg |
$208.0 | 2023-07-28 | |
Life Chemicals | F0289-0008-100mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
406926-27-0 | 90%+ | 100mg |
$248.0 | 2023-07-28 | |
Life Chemicals | F0289-0008-10μmol |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
406926-27-0 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F0289-0008-4mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
406926-27-0 | 90%+ | 4mg |
$66.0 | 2023-07-28 |
N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylbenzamide Related Literature
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
Additional information on N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylbenzamide
N-3-(1,3-Benzothiazol-2-yl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-ylbenzamide: A Promising Compound in Pharmaceutical Research
N-3-(1,3-Benzothiazol-2-yl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-ylbenzamide, with the chemical identifier CAS No. 406926-27-0, represents a unique molecular entity that has garnered significant attention in the field of pharmaceutical chemistry. This compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The structural complexity of this molecule, characterized by the presence of multiple heterocyclic rings and functional groups, makes it a compelling candidate for further exploration in drug development.
Recent advancements in medicinal chemistry have highlighted the potential of benzothiophene-based compounds as scaffolds for designing novel therapeutics. The N-3-(1,3-Benzothiazol-2-yl) moiety, a key structural feature of this compound, is particularly noteworthy due to its ability to modulate enzyme activity and receptor interactions. This functional group is often associated with improved pharmacokinetic profiles, including enhanced oral bioavailability and prolonged half-life, which are critical factors in the development of effective therapeutic agents.
The 4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl fragment further contributes to the compound's biological activity by introducing a saturated ring system that may influence its binding affinity to target proteins. This structural modification is believed to enhance the compound's stability and reduce potential toxicity, making it a favorable candidate for further preclinical investigations. Researchers have increasingly focused on the synthesis and characterization of such derivatives, aiming to optimize their therapeutic potential while minimizing adverse effects.
Emerging studies in the field of anti-inflammatory drug discovery have identified N-3-(1,3-Benzothiazol-2-yl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-ylbenzamide as a promising lead compound for the treatment of chronic inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines, such as TNF-α and IL-6, has been demonstrated in in vitro models, suggesting its potential application in conditions like rheumatoid arthritis and inflammatory bowel disease. These findings align with the growing interest in developing targeted therapies that address the underlying mechanisms of inflammation without compromising patient safety.
Recent advancements in computational drug design have further propelled the study of this compound. Molecular docking studies have revealed that the N-3-(1,3-Benzothiazol-2-yl) group exhibits a high affinity for specific protein targets, such as phosphodiesterase enzymes and ion channels. This interaction is believed to underlie the compound's potential as a modulator of cellular signaling pathways, which could open new avenues for its application in neurological and cardiovascular disorders. The integration of machine learning algorithms with traditional pharmacological methods has enabled researchers to predict the compound's behavior in biological systems with greater accuracy.
The benzothiophene core of this molecule has also attracted attention in the context of antimicrobial research. Preliminary studies suggest that the compound may exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This property is particularly relevant in the face of increasing antibiotic resistance, where the development of novel antimicrobial agents is a pressing need. The compound's unique structural features may contribute to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes, offering a potential alternative to conventional antibiotics.
Furthermore, the 4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl fragment has been implicated in the modulation of neurotransmitter systems, making this compound a potential candidate for the treatment of neurological disorders. Research indicates that the compound may interact with serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and Parkinson's disease. These findings underscore the importance of exploring the compound's role in neuropharmacology and its potential to address unmet medical needs in psychiatric and neurodegenerative conditions.
Recent trends in drug repurposing have also highlighted the potential of this compound to be evaluated for existing therapeutic applications. The structural similarity between this molecule and known drugs may facilitate its use in combination therapies, where synergistic effects could enhance treatment outcomes. Additionally, the compound's ability to cross the blood-brain barrier has been investigated, which is a critical factor in the development of drugs for central nervous system disorders. This property may enable the compound to exert its therapeutic effects in conditions where traditional drugs face limitations due to poor brain penetration.
The synthesis of N-3-(1,3-Benzothiazol-2-yl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-ylbenzamide involves a multi-step process that requires precise control of reaction conditions to ensure the formation of the desired product. The use of advanced synthetic techniques, such as microwave-assisted synthesis and catalytic methods, has been instrumental in improving the efficiency and scalability of the synthesis process. These methodologies not only reduce reaction times but also minimize the formation of byproducts, which is crucial for the production of high-purity compounds suitable for pharmaceutical applications.
Quality control and analytical methods play a vital role in the characterization of this compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the identity and purity of the synthesized material. Additionally, nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, ensuring that the compound meets the required specifications for further testing and development. These analytical approaches are essential for ensuring the consistency and reliability of the compound's properties during preclinical and clinical evaluations.
As research on this compound progresses, it is anticipated that its potential applications will expand beyond its current scope. The integration of interdisciplinary approaches, including pharmacology, computational modeling, and biotechnology, will be crucial in unlocking the full therapeutic potential of N-3-(1,3-Benzothiazol-2-yl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-ylbenzamide. Continued exploration of its biological activities and molecular mechanisms will provide valuable insights into its role in the development of novel therapeutics for a wide range of diseases.
The future of this compound in pharmaceutical research is promising, with ongoing studies aimed at elucidating its mechanisms of action and optimizing its therapeutic properties. As the field of drug discovery evolves, the importance of compounds like N-3-(1,3-Benzothiazol-2-yl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-ylbenzamide will likely grow, driven by the need for innovative solutions to complex medical challenges. The continued investment in research and development will be key to translating these findings into effective treatments that can benefit patients worldwide.
406926-27-0 (N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylbenzamide) Related Products
- 1942075-52-6(1-tert-butyl-3-isocyanobenzene)
- 2228813-76-9(2-chloro-4-(3-chloroprop-1-en-2-yl)phenol)
- 2138533-98-7(2-(4-methylpyridin-3-yl)oxyethane-1-sulfonyl chloride)
- 1340387-75-8(1-1-methyl-3-(2-methylpropyl)-1H-1,2,4-triazol-5-ylcyclopentan-1-amine)
- 1086393-22-7(N-cyclopropyl-1,2,4-triazin-3-amine)
- 1275469-70-9(2-(bromomethyl)butanenitrile)
- 2172310-73-3(5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidohexanoic acid)
- 204705-13-5(2,5-Dioxopyrrolidin-1-yl pyrene-1-carboxylate)
- 851952-05-1(ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)
- 66490-32-2(6-chloro-3-methyl-1-benzothiophene-2-carboxylic acid)



